molecular formula C21H18N4O2 B2438898 3-methyl-4-oxo-N-phenyl-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 898457-93-7

3-methyl-4-oxo-N-phenyl-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2438898
CAS No.: 898457-93-7
M. Wt: 358.401
InChI Key: DBKKCHQLATYZPM-UHFFFAOYSA-N
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Description

3-methyl-4-oxo-N-phenyl-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C21H18N4O2 and its molecular weight is 358.401. The purity is usually 95%.
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Scientific Research Applications

Structural and Vibrational Analysis

  • Vibrational Spectra Studies : Bahgat, Jasem, and El‐Emary (2009) conducted theoretical and experimental investigations on the structure and vibrational spectra of related pyrazolopyridine compounds, providing insights into their fundamental properties (Bahgat, Jasem, & El‐Emary, 2009).

Synthesis and Chemical Properties

  • Synthesis Techniques : Grošelj et al. (2015) detailed the synthesis of 1,5-disubstituted-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxamides, a process relevant for creating libraries of similar compounds (Grošelj et al., 2015).
  • Novel Derivative Synthesis : Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives with potential anticancer and anti-5-lipoxygenase activities, demonstrating the compound's relevance in medicinal chemistry (Rahmouni et al., 2016).

Biological Applications

  • Cytotoxic and Enzyme Inhibition Activities : Rahmouni et al. (2014) explored isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives for potential biological activities (Rahmouni et al., 2014).

Miscellaneous Research

  • Material Characterization and Device Applications : El-Menyawy et al. (2019) investigated the thermal analysis and device characterization of pyrazolo[4,3-b]pyridine derivatives, indicating potential applications in material science (El-Menyawy, Zedan, & Nawar, 2019).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-4-oxo-N-phenyl-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves the condensation of 3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid with N-phenylhydrazine followed by acylation with acetic anhydride.", "Starting Materials": [ "3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid", "N-phenylhydrazine", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid with N-phenylhydrazine in the presence of a catalyst such as sulfuric acid or phosphoric acid to form 3-methyl-4-oxo-N-phenyl-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrazide.", "Step 2: Acylation of the hydrazide with acetic anhydride in the presence of a base such as pyridine or triethylamine to form the final product, 3-methyl-4-oxo-N-phenyl-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide." ] }

898457-93-7

Molecular Formula

C21H18N4O2

Molecular Weight

358.401

IUPAC Name

3-methyl-1-(4-methylphenyl)-4-oxo-N-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide

InChI

InChI=1S/C21H18N4O2/c1-13-8-10-16(11-9-13)25-20-18(14(2)24-25)19(26)17(12-22-20)21(27)23-15-6-4-3-5-7-15/h3-12H,1-2H3,(H,22,26)(H,23,27)

InChI Key

DBKKCHQLATYZPM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C3=C(C(=N2)C)C(=O)C(=CN3)C(=O)NC4=CC=CC=C4

solubility

not available

Origin of Product

United States

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